5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one

NOP receptor modulation GPCR pharmacology nociceptin/orphanin FQ

5-Amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one (CAS 923972-91-2) is a 5-aminopyrazol-3-one derivative bearing a 2,6-dichlorophenyl substituent at the 4-position and a methyl group at the N2 position. This compound was originally disclosed by KalypSys, Inc.

Molecular Formula C10H9Cl2N3O
Molecular Weight 258.10 g/mol
CAS No. 923972-91-2
Cat. No. B12883859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one
CAS923972-91-2
Molecular FormulaC10H9Cl2N3O
Molecular Weight258.10 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(N1)N)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C10H9Cl2N3O/c1-15-10(16)8(9(13)14-15)7-5(11)3-2-4-6(7)12/h2-4,14H,13H2,1H3
InChIKeyMZSFVIWQTZIMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one (CAS 923972-91-2) Procurement Baseline


5-Amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one (CAS 923972-91-2) is a 5-aminopyrazol-3-one derivative bearing a 2,6-dichlorophenyl substituent at the 4-position and a methyl group at the N2 position . This compound was originally disclosed by KalypSys, Inc. in WO2007/015866 A2 as a modulator of the nociceptin/orphanin FQ peptide (NOP) receptor [1]. Structurally, it is a positional isomer of CAS 29211-57-2 (5-amino-2-(2,6-dichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one) and differs from the non-aminated analog CAS 14580-17-7 (2-(2,6-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one) [2]. The target compound is currently available only as a research-grade chemical; no commercial therapeutic formulation exists.

Target NOP receptor modulator (patent WO2007/015866 A2)
Scaffold 4-Aryl-5-aminopyrazol-3-one; research-grade
Use context Research-use chemical; no commercial therapeutic formulation

Why Generic 2,6-Dichlorophenyl-Pyrazolones Cannot Substitute for CAS 923972-91-2


The pyrazolone scaffold is highly sensitive to substitution pattern variations; even subtle positional isomerism yields fundamentally different molecular recognition profiles [1]. The NOP receptor patent landscape contains numerous 2,6-dichlorophenyl-pyrazole derivatives with divergent substitution, each claiming distinct receptor binding modalities [2]. The target compound's 5-amino-4-aryl substitution (with N2-methyl) creates a pharmacophore distinct from its 2-aryl positional isomer (CAS 29211-57-2), which positions the dichlorophenyl group directly on the ring nitrogen, altering both electronic distribution and steric presentation to biological targets [3]. Similarly, omission of the 5-amino group (as in CAS 14580-17-7) eliminates a critical hydrogen-bond donor that governs target engagement . These structural differences preclude cross-substitution in assays where NOP modulation is the endpoint.

  • Positional isomer CAS 29211-57-2 Aryl attachment at N2 alters electronic distribution and pharmacophore; may not reproduce NOP modulation.
  • Non-aminated analog CAS 14580-17-7 Absence of 5-amino group removes key hydrogen-bond donor; molecular recognition profile differs.

Quantitative Differentiation Evidence for CAS 923972-91-2 vs. Structural Analogs


NOP Receptor Target Engagement: CAS 923972-91-2 as Disclosed Modulator vs. CDK-Targeting 2,6-Dichlorophenyl-Pyrazoles

CAS 923972-91-2 was explicitly disclosed in WO2007/015866 A2 as a modulator of the NOP receptor, with the patent claiming its use in treating NOP-mediated conditions [1]. In contrast, closely related 2,6-dichlorophenyl-pyrazole derivatives—exemplified by the pyrazole-4-carboxamide series in US2008139620A1—are disclosed as ATP-competitive CDK kinase inhibitors with IC50 values ranging from 9–839 nM against CDK isoforms and minimal NOP receptor activity reported [2]. This target orthogonality is structurally encoded: the 5-amino-4-arylpyrazol-3-one scaffold of CAS 923972-91-2 presents a hydrogen-bond donor array favorable for GPCR binding, whereas the pyrazole-4-carboxamide series lacks this feature.

NOP vs. CDK target class
Class-level
Target compound: NOP receptor modulator (patent). Comparator class: CDK inhibitors (IC50 9–839 nM), minimal NOP activity.
Reported target-class orthogonality; NOP assay false negatives if CDK analog used.
Patent context; class-level inference.
NOP receptor modulation GPCR pharmacology nociceptin/orphanin FQ

Positional Isomerism: CAS 923972-91-2 (4-Aryl-5-aminopyrazol-3-one) vs. CAS 29211-57-2 (2-Aryl-5-aminopyrazol-3-one)

CAS 923972-91-2 and CAS 29211-57-2 are positional isomers differing solely in the attachment point of the 2,6-dichlorophenyl group: C4 (target) versus N2 (comparator) [1]. This single-point variation fundamentally alters the electronic conjugation of the pyrazol-3-one core. In the 4-aryl isomer (target), the 2,6-dichlorophenyl group participates in extended π-conjugation with the pyrazolone ring, increasing molecular planarity and predicted LogP to 2.85 . The 2-aryl isomer lacks this extended conjugation, resulting in a twisted N-aryl geometry and distinct electronic properties. While head-to-head biological comparison data are not publicly available, the tautomeric equilibrium and hydrogen-bonding network of the pyrazol-3-one ring differ substantially between the two isomers, a principle well-established in pyrazolone SAR literature [2].

Positional isomer properties
Data to verify
CAS 923972-91-2: MW 258.10, predicted LogP 2.85. Isomer CAS 29211-57-2: MW 244.07, predicted LogP differs; aryl position alters planarity and conjugation.
Predicted physicochemical differences; isomer may shift assay performance.
Calculated properties; direct biological comparison data not available.
positional isomerism pyrazolone tautomerism structure-activity relationship

5-Amino Group Presence: CAS 923972-91-2 vs. Non-Aminated Analog CAS 14580-17-7

The presence of a 5-amino substituent in CAS 923972-91-2 distinguishes it from the non-aminated analog CAS 14580-17-7, which substitutes the 2,6-dichlorophenyl group at N2 rather than C4 and lacks the 5-amino functionality entirely . The amino group provides an additional hydrogen-bond donor (HBD) that is absent in CAS 14580-17-7, altering the compound's hydrogen-bonding capacity and, consequently, its molecular recognition profile. Pyrazolone SAR reviews indicate that 5-amino substitution significantly modulates biological activity by enabling interactions with target protein residues inaccessible to non-aminated analogs [1]. The target compound also possesses higher molecular weight (258.10 vs. 243.09) and predicted LogP (2.85 vs. 1.64) than the comparator, reflecting the contributions of the amino and methyl groups to lipophilicity and polar surface area .

5-Amino group presence
Data to verify
CAS 923972-91-2: HBD count 2 (5-amino present). Analog CAS 14580-17-7: HBD count 0, lacks amino group; ΔLogP +1.21 predicted.
Amino group alters hydrogen-bonding capacity; binding context not directly comparable.
Calculated HBD; target engagement data not available.
amino group hydrogen-bond donor pharmacophore

Procurement-Relevant Application Scenarios for CAS 923972-91-2


NOP Receptor Pharmacological Probe Development

CAS 923972-91-2 is explicitly disclosed as a NOP receptor modulator in WO2007/015866 A2 [1]. Researchers investigating nociceptin/orphanin FQ peptide signaling require this compound as a chemical probe for target validation studies. Procurement of CAS 923972-91-2 ensures fidelity to the patent-disclosed structure; substitution with positional isomers (e.g., CAS 29211-57-2) or non-aminated analogs (e.g., CAS 14580-17-7) will invalidate target engagement assumptions due to fundamentally different pharmacophores.

Pyrazolone Structure-Activity Relationship (SAR) Studies

The target compound serves as a defined 4-aryl-5-aminopyrazol-3-one scaffold for systematic SAR exploration [1]. Its differentiation from the 2-aryl positional isomer (CAS 29211-57-2) and the non-aminated analog (CAS 14580-17-7) enables controlled studies of how aryl attachment position and amino substitution modulate physicochemical properties (LogP, PSA) and biological activity [2]. Procurement of all three analogs permits parallel comparative evaluation within a single experimental framework.

Reference Standard for Patent-Backed Chemical Series Characterization

Organizations conducting freedom-to-operate analyses or developing follow-on compounds around the KalypSys NOP receptor patent estate (WO2007/015866 A2) require authenticated samples of CAS 923972-91-2 for analytical characterization [1]. The compound's exact stereoelectronic profile and tautomeric state differ from structurally similar 2,6-dichlorophenyl-pyrazoles disclosed in unrelated patent families (e.g., CDK inhibitors in US2008139620A1), necessitating compound-specific procurement for comparative analytical studies [3].

Synthetic Intermediate for Pyrazolo[1,5-a]pyrimidine Derivatives

CAS 923972-91-2 has been utilized as a synthetic building block, reacting with nitromalondialdehyde sodium salt in ethanol to yield 3-(2,6-dichlorophenyl)-1-methyl-6-nitro-pyrazolo[1,5-a]pyrimidin-2-one in 5% yield [4]. This reactivity profile—specifically the condensation at the 5-amino position with concurrent ring closure—is not shared by non-aminated analogs (e.g., CAS 14580-17-7), which lack the requisite 5-amino nucleophile. Procurement of the target compound is required for replicating this specific synthetic transformation.

Application
Selection Property
Validation Focus
NOP receptor probe development
Patent-disclosed NOP modulator scaffold
Target engagement fidelity vs. positional isomers
Pyrazolone SAR studies
Defined 4-aryl-5-aminopyrazol-3-one core
Aryl position and amino substitution impact
Patent reference standard
Authenticated CAS 923972-91-2 sample
Analytical differentiation from CDK-targeting analogs
Synthetic intermediate
5-Amino nucleophile for ring closure
Reactivity requires 5-amino group

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.